molecular formula C6H13NO2 B104163 Ethyl 3-(methylamino)propanoate CAS No. 2213-08-3

Ethyl 3-(methylamino)propanoate

Cat. No. B104163
CAS RN: 2213-08-3
M. Wt: 131.17 g/mol
InChI Key: XVIJMHJTEHBUJI-UHFFFAOYSA-N
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Description

Ethyl 3-(methylamino)propanoate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various ethyl propanoate derivatives, which are structurally related to ethyl 3-(methylamino)propanoate. These derivatives are synthesized and characterized for different applications, such as insect growth regulation and potential industrial production .

Synthesis Analysis

The synthesis of ethyl propanoate derivatives involves various chemical reactions. For instance, ethyl 3-(3-aminophenyl)propanoate is synthesized through a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum's acid, followed by a reduction of the intermediate 3-(3-nitrophenyl)propanoic acid by stannous chloride in ethanol . Another derivative, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, is synthesized using hydrazine hydrate as a reducing agent and Pb/C as a catalyst, starting from ethyl 2-[(2'-cyanobiphenyl-4-yl) methylamino]-3-nitrobenzoate . These methods demonstrate the versatility in the synthesis of ethyl propanoate derivatives.

Molecular Structure Analysis

The molecular structure of ethyl propanoate derivatives is confirmed using various spectroscopic techniques. For example, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate is confirmed using FT-IR, NMR (1D and 2D), and ESI-MS spectroscopy . The compound ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate crystallizes in the space group Pbca, and its structure is characterized by IR, UV, and NMR spectroscopy . These studies provide detailed insights into the molecular configurations and tautomeric forms of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ethyl propanoate derivatives are diverse and include condensation, reduction, and esterification processes. The use of stannous chloride in the synthesis of ethyl 3-(3-aminophenyl)propanoate acts as both a reducing agent and a Lewis acid, facilitating the esterification of the carboxylic acid . The synthesis of other derivatives also involves the use of hydrazine hydrate as a reducing agent, indicating the importance of reduction reactions in the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl propanoate derivatives are studied through computational methods and bio-assays. Density functional theory (DFT) is used to calculate molecular geometry and vibrational frequencies, while natural bond orbital (NBO) analysis helps in understanding intramolecular charge transfer interactions . The bioactivity of these compounds is also evaluated, as seen in the study of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, which is tested as an insect growth regulator against Galleria mellonella . These analyses contribute to a comprehensive understanding of the properties and potential applications of ethyl propanoate derivatives.

Scientific Research Applications

Anti-Cancer Activity

Ethyl 3-(methylamino)propanoate has been explored for its potential in cancer treatment. A study synthesized a compound using ethyl 3-(methylamino)propanoate that showed promising in vitro anti-cancer activity against human gastric cancer cell lines (Liu et al., 2019).

Pharmaceutical Synthesis

This chemical is also significant in pharmaceutical synthesis. It's used in the synthesis of Dabigatran Etexilate, an anticoagulant medication. The process involves multiple steps where ethyl 3-(methylamino)propanoate is a key intermediate (Huansheng, 2013).

Chemical Kinetics and Combustion Chemistry

Ethyl 3-(methylamino)propanoate plays a role in the study of chemical kinetics, especially in the context of combustion chemistry. Research has compared the pyrolysis of methyl and ethyl propanoate, which is relevant for understanding the combustion of biofuels (Farooq et al., 2014).

Polymorphism in Pharmaceuticals

Studies have also focused on the polymorphism of compounds related to ethyl 3-(methylamino)propanoate. These investigations, often using X-ray diffraction and other spectroscopic techniques, are crucial for understanding the physical and chemical properties of pharmaceutical compounds (Vogt et al., 2013).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statement is H319, which indicates that it causes serious eye irritation. The precautionary statements are P305+P351+P338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

ethyl 3-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5-7-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIJMHJTEHBUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337279
Record name Ethyl 3-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(methylamino)propanoate

CAS RN

2213-08-3
Record name Ethyl 3-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At 0° C., a solution of ethyl acrylate in alcohol (2M, 1000 mL, 2 mol) was added drop wise to a solution of MeNH2 in alcohol (33%, 540 mL, 4 mol). The resulting mixture was stirred for 3 h. Upon completion of the reaction, monitored by TLC, the solvent and volatiles were removed under reduced pressure to give ethyl 3-(methylamino)propanoate (250 g, crude) as an oil, which was used in the next step without further purification.
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Synthesis routes and methods II

Procedure details

A solution of ethyl 3-(benzyl(methyl)amino)propanoate (3 g, 13.56 mmol) in ethanol (67.8 mL) was added palladium, 10 wt. % on carbon (0.3 g, 0.282 mmol) and hydrogenated (double-walled balloon pressure) at room temperature for 3 h. The reaction mixture was filtered via a pad of Celite, and the filtrate was concentrated in vacuo to give ethyl 3-(methylamino)propanoate (1.12 g, 63.0% yield) as a light golden yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DB Rusterholz, CF Barfknecht… - Journal of Medicinal …, 1977 - ACS Publications
The ability of certain ergoline (1) derived compounds to inhibit the release of prolactin has been known and studied for some time. 1 The nidation-blocking action2· 3 as well as the …
Number of citations: 5 pubs.acs.org
RA Nelson Jr - 2017 - search.proquest.com
Design, Synthesis, and Screening of Novel Phosphatidylinositol 3-Kinase (PI3K) Inhibitors Activated by Prostate Specific Antigen (PSA): Prodrug Treatment for Androgen-Independent …
Number of citations: 2 search.proquest.com
M Bös, H Stadler, J Wichmann, F Jenck… - Helvetica chimica …, 1998 - Wiley Online Library
Based on O‐methylasparvenone (1), a N‐free 5HT 2C antagonist with moderate affinity (pK i = 6.7), derivatives bearing dimethylamino (7), (dimethylamino)methyl (17, 18, 21, and 22), …
Number of citations: 20 onlinelibrary.wiley.com
SR McCabe, P Wipf - Organic & biomolecular chemistry, 2016 - pubs.rsc.org
This review highlights noteworthy synthetic and biological aspects of the clavine subfamily of ergot alkaloids. Recent biosynthetic insights have laid the groundwork for a better …
Number of citations: 63 pubs.rsc.org
MK El-Salfiti - 2012 - library-archives.canada.ca
A synthetic approach to produce lysergic acid by virtue of an asymmetric ring opening (ARO) of symmetrical 3, 6-disubstituted-7, 10-hydroxymethyl bridgehead substituted oxabicycles is …
Number of citations: 3 library-archives.canada.ca

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